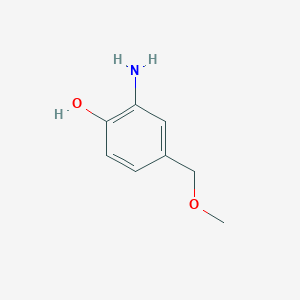

2-amino-4-(methoxymethyl)Phenol

货号:

B8700764

分子量:

153.18 g/mol

InChI 键:

SUYNLCGPGLVHBG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Amino-4-(methoxymethyl)phenol is a phenolic compound characterized by a hydroxyl group (-OH) at the para position, an amino group (-NH₂) at the ortho position, and a methoxymethyl (-CH₂OCH₃) substituent at the meta position on the benzene ring. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and enzymatic studies.

属性

分子式 |

C8H11NO2 |

|---|---|

分子量 |

153.18 g/mol |

IUPAC 名称 |

2-amino-4-(methoxymethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5,9H2,1H3 |

InChI 键 |

SUYNLCGPGLVHBG-UHFFFAOYSA-N |

规范 SMILES |

COCC1=CC(=C(C=C1)O)N |

产品来源 |

United States |

相似化合物的比较

4-Methoxy-3-(Methoxymethyl)Phenol

- Structure : Features a methoxy (-OCH₃) group at the para position and a methoxymethyl (-CH₂OCH₃) group at the meta position.

- Biological Activity: Isolated from Calotropis gigantea extracts, this compound exhibits antimicrobial activity against multiple pathogens and reduces inflammation in rodent models.

- Comparison: Unlike 2-amino-4-(methoxymethyl)phenol, the absence of an amino group reduces its ability to form conjugates with heterocyclic amines, as seen in phenylbutazone-mediated reactions .

4-(Methoxymethyl)Phenol

- Structure: Lacks the amino group but retains the methoxymethyl substituent at the para position.

- Enzymatic Interactions : Serves as a substrate for Vanillyl-Alcohol Oxidase (VAO), with a kcat of 53.3 s⁻¹ and Km of 5,160 µM. The methoxymethyl group enhances binding affinity compared to vanillyl alcohol (Km = 28 µM for O₂) .

- Comparison: The amino group in 2-amino-4-(methoxymethyl)phenol likely alters redox behavior and enzyme kinetics, though specific data are unavailable.

2-Amino-4-(Methylsulfonyl)Phenol

- Structure : Substitutes methoxymethyl with a methylsulfonyl (-SO₂CH₃) group.

- Applications : Market analyses indicate its use in agrochemicals and pharmaceuticals, driven by sulfonyl group stability and electron-withdrawing effects .

Physicochemical and Kinetic Properties

Mechanistic and Metabolic Insights

- Enzymatic Oxidation: 4-(Methoxymethyl)phenol undergoes oxidative demethylation via VAO, forming a stable enzyme-flavin intermediate. The methoxymethyl group facilitates faster reoxidation compared to vanillyl alcohol .

- Conjugation Reactions: The amino group in 2-amino-4-(methoxymethyl)phenol enables covalent adduct formation with bladder carcinogens (e.g., ANFT) under peroxidase catalysis, a reactivity absent in non-amino analogs .

Structure-Activity Relationships (SAR)

- Amino Group: Enhances nucleophilic reactivity, enabling conjugation with electrophilic agents (e.g., ANFT) .

- Methoxymethyl Group : Improves solubility and enzyme binding affinity due to polar character .

- Methoxy vs. Methylsulfonyl : Methoxy derivatives exhibit higher antioxidant activity, while sulfonyl analogs prioritize stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。